1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine is a piperazine derivative characterized by two distinct substituents: a cyclohex-3-enylmethyl group at the N1 position and a 2-fluorobenzyl group at the N4 position. Its molecular formula is C₁₉H₂₄FN₂, with an average molecular mass of 296.41 g/mol and a monoisotopic mass of 296.1901 g/mol (calculated from analogous structures in and ).
Properties
Molecular Formula |
C18H25FN2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H25FN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2 |
InChI Key |
ASHSTEJRNUUTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine, a piperazine derivative, has garnered interest due to its potential pharmacological applications. This compound is characterized by a cyclohexene ring and a fluorobenzyl substituent, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and potential therapeutic applications.
The chemical formula for 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine is with a molecular weight of 288.4 g/mol. Its structure is crucial for understanding its interactions with biological targets.
The biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which play significant roles in mood regulation, cognition, and behavior.
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar piperazine compounds. For instance, research on related derivatives has shown significant analgesic properties compared to morphine, indicating that modifications in the piperazine structure can enhance potency and efficacy against pain .
In another study focusing on tyrosinase inhibition, compounds containing the 4-(2-fluorobenzyl)piperazine fragment demonstrated promising results as anti-melanogenic agents, suggesting potential applications in dermatological treatments .
Data Table: Summary of Biological Activities
Case Study 1: Analgesic Properties
A series of studies evaluated the analgesic effects of piperazine derivatives in animal models using the D'Amour-Smith method. The results indicated that certain modifications significantly enhanced analgesic potency, suggesting that similar alterations in 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine could yield comparable results .
Case Study 2: Dermatological Applications
Research exploring the use of piperazine derivatives as tyrosinase inhibitors revealed that certain compounds effectively reduced melanin production in vitro. This suggests that 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine may also possess similar properties, warranting further investigation into its dermatological applications .
Scientific Research Applications
The compound's unique structure suggests several potential biological activities:
- Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine have shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Piperazine derivatives are known for their antibacterial and antifungal activities. The presence of the fluorobenzyl group may enhance the lipophilicity of the compound, potentially improving its interaction with microbial membranes .
- Neurological Applications : Given the ability of piperazine compounds to cross the blood-brain barrier, there is potential for use in treating neurological disorders. Studies have shown that certain piperazine derivatives can modulate neurotransmitter systems, which could be beneficial in conditions like depression or anxiety .
Pharmacological Applications
The pharmacological applications of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine include:
- Cancer Therapy : The compound may serve as a lead structure for developing new anticancer agents. Its ability to induce apoptosis in cancer cells has been highlighted in studies focusing on piperazine derivatives .
- Antimicrobial Agents : Its structural features suggest potential as an antimicrobial agent. Research into similar compounds has shown efficacy against various bacterial strains, making it a candidate for further development in this area .
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of piperazinone derivatives for their cytotoxic effects on colon (HT-29) and lung (A549) cancer cell lines. The study utilized the MTT assay to assess cell viability and found that certain derivatives exhibited significant cytotoxicity, indicating that modifications to the piperazine structure can enhance anticancer activity .
Case Study 2: Antimicrobial Activity
Research into sulfonamide-based scaffolds containing piperazine has demonstrated their antibacterial properties. One study reported that compounds with similar structural motifs were effective against resistant strains of bacteria, suggesting that 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine could also possess similar activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Activity: The 2-fluorobenzyl group in the target compound contrasts with 4-chlorobenzhydryl () and 3-chlorophenyl () substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine. Cyclohexene vs.
- Biological Activity Trends: Anticancer Potential: Chlorobenzhydryl-piperazine derivatives () show broad cytotoxicity, suggesting that substituting the cyclohexene group with bulkier aromatic systems may enhance anticancer activity. Neurological Applications: Fluorine-containing piperazines (e.g., GBR-12909, ) are potent dopamine reuptake inhibitors, implying that the target compound’s 2-fluorobenzyl group could be optimized for similar targets.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substituents generally reduce oxidative metabolism, as seen in 4-(4-fluorophenyl)piperazine derivatives ().
Preparation Methods
Stepwise Alkylation of Piperazine
Piperazine serves as the central scaffold, with substituents introduced through nucleophilic substitution or reductive amination. Key steps include:
-
First Alkylation : Reaction of piperazine with 2-fluorobenzyl chloride/bromide to form 4-(2-fluorobenzyl)piperazine.
-
Second Alkylation : Subsequent reaction with cyclohex-3-enylmethyl chloride/bromide to introduce the cyclohexenylmethyl group.
-
Dissolve piperazine (1.0 eq) in dry THF under nitrogen.
-
Add 2-fluorobenzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq).
-
Reflux at 80°C for 12 hours.
-
Filter and concentrate to isolate 4-(2-fluorobenzyl)piperazine (yield: 75–85%).
-
React the intermediate with cyclohex-3-enylmethyl bromide (1.1 eq) in DMF at 60°C for 8 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound (yield: 65–70%).
Reductive Amination
An alternative route involves reductive amination of pre-functionalized amines:
-
Condense cyclohex-3-enylmethylamine with 2-fluorobenzaldehyde to form an imine.
-
Reduce the imine using NaBH₄ or Pd/C-H₂ to yield the secondary amine.
-
Couple with a piperazine derivative via alkylation or Mitsunobu reaction.
Optimized Industrial Methods
Patent data reveals scalable processes emphasizing cost efficiency and purity:
Hydrogenation-Based Synthesis
A patent (WO2019016828A1) describes a method using hydrogenation to stabilize intermediates:
Protection/Deprotection Strategy
To prevent over-alkylation, benzyl or tert-butoxycarbonyl (Boc) groups are employed:
-
Protect piperazine with Boc anhydride.
-
Alkylate with 2-fluorobenzyl bromide.
-
Deprotect using HCl/dioxane.
-
Alkylate with cyclohex-3-enylmethyl chloride.
Yield : 80–85% after crystallization.
Reaction Conditions and Parameters
Critical factors influencing yield and purity include:
Challenges and Solutions
-
Regioselectivity : Competing alkylation at both piperazine nitrogens is mitigated using bulky bases (e.g., LDA) or stepwise protection.
-
Cyclohexene Stability : The cyclohexene ring is prone to oxidation; reactions are conducted under nitrogen with antioxidants (e.g., BHT).
-
Scale-Up Issues : Industrial routes (e.g., WO2019016828A1) replace toxic solvents (acetonitrile) with ethyl acetate or water-based systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Alkylation | 70–75 | 95–98 | High | Moderate |
| Reductive Amination | 60–65 | 90–92 | Low | High |
| Hydrogenation Route | 80–85 | 99+ | High | Low |
Recent Advances
Q & A
Q. What are the standard synthetic routes for preparing 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1 : Formation of the piperazine core via cyclization of diamines or alkylation of pre-existing piperazine derivatives.
- Step 2 : Introduction of the cyclohexenylmethyl group using reagents like chloroacetyl chloride or alkyl halides under basic conditions (e.g., triethylamine) .
- Step 3 : Attachment of the 2-fluorobenzyl moiety via reductive amination or palladium-catalyzed cross-coupling reactions .
Critical parameters include solvent choice (e.g., DCM, DMF), temperature control (ambient to reflux), and catalyst optimization (e.g., CuSO₄·5H₂O for click chemistry) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz and 100 MHz, respectively) in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity .
- LCMS : Validates molecular weight and purity (>95%) .
- TLC : Monitors reaction progress using hexane:ethyl acetate (1:2) as the mobile phase .
- Melting Point Analysis : Open capillary columns ensure compound identity and crystallinity .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives with bulky substituents (e.g., cyclohexenylmethyl)?
- Solvent Optimization : Use mixed solvents (e.g., H₂O:DCM 1:2) to enhance solubility of intermediates .
- Catalyst Screening : Sodium ascorbate and Cu(I) catalysts improve click chemistry efficiency for triazole formation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like diazotization .
- Purification : Flash chromatography (silica gel, ethyl acetate:hexane gradients) or crystallization (Et₂O) enhances purity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
- Variable Temperature NMR : Resolves dynamic effects causing peak splitting (e.g., rotamers) .
- 2D NMR Techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .
- Isotopic Labeling : Deuterated analogs simplify complex splitting in aromatic regions .
Q. What strategies are effective in designing derivatives for anticancer activity?
- Fragment-Based Design : Retain the 2-fluorobenzyl-piperazine core (known for kinase inhibition) and modify the cyclohexenyl group to enhance lipophilicity and target binding .
- Click Chemistry : Introduce triazole moieties (e.g., 7a-k derivatives) to improve binding affinity with cancer-associated enzymes like CDC25B .
- Molecular Docking : Use AutoDock Vina to screen derivatives against validated targets (e.g., EGFR, VEGFR) and prioritize synthesis .
Q. How can stability issues (e.g., hydrolysis) in aqueous media be mitigated during biological assays?
- pH Buffering : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of labile groups .
- Lyophilization : Store derivatives as lyophilized powders to prevent degradation .
- Prodrug Strategies : Mask reactive groups (e.g., esterification) for improved serum stability .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Validation with Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorometric assays) alongside cytotoxicity screens (e.g., MTT) .
- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on benzyl rings) to refine predictive models .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess target-ligand binding stability .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for hazardous steps (e.g., azide formation) .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-Line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
